3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.: 1432680-45-9
Cat. No.: VC2882826
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - 1432680-45-9](/images/structure/VC2882826.png)
Specification
CAS No. | 1432680-45-9 |
---|---|
Molecular Formula | C7H9N3O3 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h4H,1-3H2,(H,9,13)(H,11,12) |
Standard InChI Key | NGYYYNPZWSICGP-UHFFFAOYSA-N |
SMILES | C1CC2=NNC(=O)N2CC1C(=O)O |
Canonical SMILES | C1CC2=NNC(=O)N2CC1C(=O)O |
Introduction
Chemical Identity and Structural Properties
3-oxo-2H,3H,5H,6H,7H,8H- triazolo[4,3-a]pyridine-6-carboxylic acid belongs to the triazolopyridine class of compounds, featuring a fused bicyclic structure consisting of a triazole ring and a partially saturated pyridine ring. This particular derivative contains a carboxylic acid functional group at position 6 of the pyridine ring and an oxo group at position 3 of the triazole ring.
Basic Identification Parameters
The compound possesses several unique identifiers that distinguish it in chemical databases and regulatory systems, as detailed in Table 1.
Table 1. Chemical Identity Parameters
Structural Representation
The molecular structure can be represented through various chemical notations that describe the arrangement of atoms and bonds, as shown in Table 2.
Table 2. Structural Descriptors
Descriptor Type | Representation |
---|---|
SMILES | C1CC2=NNC(=O)N2CC1C(=O)O |
Alternative SMILES | O=C(C(CN12)CCC1=NNC2=O)O |
InChI | InChI=1S/C7H9N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h4H,1-3H2,(H,9,13)(H,11,12) |
InChIKey | NGYYYNPZWSICGP-UHFFFAOYSA-N |
Physical and Chemical Properties
Solubility Profile
While specific solubility data for this compound is limited in the available literature, its structural features suggest moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The carboxylic acid group likely enhances its solubility in basic aqueous solutions through salt formation.
Related Triazolopyridine Compounds and Their Significance
The triazolopyridine scaffold represents an important class of heterocyclic compounds with diverse biological activities and pharmaceutical applications.
Structural Variants and Isomers
Several structural variants of triazolopyridines have been documented, including:
- triazolo[4,3-a]pyridine
- triazolo[1,5-a]pyridine
- triazolo[4,5-b]pyridine
- triazolo[4,5-c]pyridine
These isomeric systems exhibit particularly useful biological effects and have been investigated for various therapeutic applications .
Pharmacological Properties
The triazolopyridine framework has demonstrated significant pharmacological potential, with reported activities including:
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Antifungal and antibacterial effects
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Insecticidal properties
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Anticonvulsant activity
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Antioxidant characteristics
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Herbicidal applications
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Inhibition of various enzymes including adenosine receptors, HIF prolyl hydrolase, and myeloperoxidase
Of particular pharmaceutical importance is triazolo[4,3-a]pyridine, which serves as the core structure for a class of antidepressants that differ chemically and pharmaceutically from other tricyclic drugs. A prominent example is Trazodone, which functions as an effective antidepressant with serotonin antagonist properties, also exhibiting anxiolytic and hypnotic effects .
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